2-Methyl-1,2-oxazolidin-5-one
Description
Structure
3D Structure
Properties
CAS No. |
86933-60-0 |
|---|---|
Molecular Formula |
C4H7NO2 |
Molecular Weight |
101.10 g/mol |
IUPAC Name |
2-methyl-1,2-oxazolidin-5-one |
InChI |
InChI=1S/C4H7NO2/c1-5-3-2-4(6)7-5/h2-3H2,1H3 |
InChI Key |
MBDOGECFUWXZLU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=O)O1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 1,2 Oxazolidin 5 One and Its Analogs
Classical Synthetic Approaches to Oxazolidinone Ring Systems
Classical methods for constructing oxazolidinone rings are foundational in organic synthesis, providing versatile routes to this important heterocyclic core.
The formation of the 1,2-oxazolidin-5-one ring system is often achieved through the intramolecular cyclization of suitable acyclic precursors. A primary route involves the cyclization of β-hydroxy-N-acylhydroxylamines. This reaction is typically promoted by dehydrating agents, which facilitate the removal of a water molecule to form the five-membered ring.
Another significant approach is the reaction of N-substituted hydroxylamines with α,β-unsaturated carbonyl compounds. This process proceeds via a Michael addition of the hydroxylamine (B1172632) to the carbon-carbon double bond, followed by an intramolecular cyclization to yield the oxazolidinone ring. The specific substituents on both the hydroxylamine and the carbonyl compound allow for the synthesis of a diverse range of analogs.
The three-component reaction involving primary aromatic amines, aromatic carbonyl compounds, and chloroacetic acid is not a standard or direct method for synthesizing the 1,2-oxazolidin-5-one scaffold. This type of reaction typically leads to other classes of nitrogen-containing heterocycles. The key structural feature of a 1,2-oxazolidin-5-one is the N-O bond, which is not readily formed from this combination of starting materials without significant modification or additional steps. Such syntheses often result in structures like N-aryl-2-azetidinones or other related compounds. A multi-component, catalyst-free synthesis of N-substituted oxazolidin-2-ones (a structural isomer) has been reported using primary amines, dibromoethane, and cesium carbonate, which acts as both the base and a C1 source. researchgate.netresearchgate.net
The reaction between urea (B33335) and ethanolamine (B43304) is a well-documented method for producing 2-oxazolidinones, which are structural isomers of the target compound. organic-chemistry.orgresearchgate.netgoogle.comresearchgate.netwikipedia.org In this reaction, the carbonyl group is at the 2-position of the ring, forming a cyclic carbamate (B1207046), whereas in 1,2-oxazolidin-5-ones, the carbonyl is at the 5-position, forming a cyclic hydroxamate. The synthesis from urea and ethanolamine typically involves heating the reagents, which results in the elimination of ammonia (B1221849) and the formation of the 2-oxazolidinone (B127357) ring. google.com This method is therefore not applicable for the direct synthesis of 2-Methyl-1,2-oxazolidin-5-one or its analogs.
Table 1: Comparison of Oxazolidinone Isomers
| Feature | This compound | 2-Oxazolidinone |
|---|---|---|
| Ring Position of Carbonyl (=O) | 5 | 2 |
| Functional Group | Cyclic Hydroxamate | Cyclic Carbamate |
| Typical Precursors | N-methylhydroxylamine derivatives | Ethanolamine and a carbonyl source (e.g., urea, phosgene) wikipedia.org |
Stereoselective and Chiral Synthesis
The synthesis of enantiomerically pure oxazolidinones is of great importance, as these compounds are valuable chiral building blocks and auxiliaries in asymmetric synthesis. nih.govrsc.orgresearchgate.net
Chiral resolution is a common technique used to separate a racemic mixture into its individual enantiomers. libretexts.org This can be accomplished by converting the enantiomers into a mixture of diastereomers, which have different physical properties and can be separated. libretexts.orglibretexts.org
Formation of Diastereomeric Salts: A racemic mixture of an oxazolidinone containing an acidic or basic functional group can be reacted with a single enantiomer of a chiral resolving agent (e.g., a chiral amine or acid) to form diastereomeric salts. libretexts.orglibretexts.org These salts can then be separated by methods like fractional crystallization. For example, a racemic carboxylic acid derivative of an oxazolidinone can be resolved using an enantiomerically pure amine like (R)-1-phenylethanamine.
Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture. For instance, a lipase (B570770) could selectively hydrolyze one enantiomer of an esterified oxazolidinone, allowing for the separation of the resulting alcohol from the unreacted ester.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a reaction's stereochemical outcome. rsc.orgtcichemicals.com Evans' oxazolidinones are a well-known class of chiral auxiliaries widely used in asymmetric synthesis. wikipedia.orgnih.govrsc.orgresearchgate.netnih.gov
In the synthesis of chiral 1,2-oxazolidin-5-ones, an enantioselective approach could involve the acylation of a chiral oxazolidinone auxiliary. nih.gov The resulting imide can then undergo reactions where the auxiliary shields one face of the molecule, directing incoming reagents to the other face and thus controlling the formation of new stereocenters with high diastereoselectivity. After the desired transformation, the auxiliary can be cleaved and recovered.
An alternative strategy involves an intramolecular conjugate addition. For example, N-p-toluenesulfonyl carbamates derived from allylic alcohols can undergo DBU-catalyzed intramolecular cyclization to yield trans-4,5-disubstituted oxazolidin-2-ones with high stereoselectivity. clockss.org
Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Stereochemical Control |
|---|---|---|
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Asymmetric Aldol (B89426) Reactions | High diastereoselectivity for syn-aldol products |
| (S)-4-isopropyloxazolidin-2-one | Asymmetric Alkylation | Directs alkylation to the α-carbon with high selectivity |
| SuperQuat Oxazolidinones | α-Alkylation of Bicyclo[1.1.1]pentanes | Provides excellent diastereoselectivity nih.gov |
Diastereospecific Synthesis of Substituted Oxazolidinones
The precise control of stereochemistry is paramount in the synthesis of complex molecules. Diastereospecific methods for synthesizing substituted oxazolidinones are crucial for accessing specific stereoisomers with desired biological activities or catalytic properties.
A notable diastereospecific synthesis involves the oxidative rearrangement of α,β-unsaturated γ-lactams to produce vicinally substituted 2-oxazolidinones. acs.orgnih.gov This one-pot reaction utilizes m-chloroperoxybenzoic acid (mCPBA) and proceeds with complete control over the relative stereochemistry. acs.orgnih.gov The reaction mechanism is proposed to involve a sequence of a Baeyer–Villiger oxidation, an epoxidation, and a concerted rearrangement. acs.orgnih.gov Theoretical calculations and experimental results indicate that the presence of a CH₂COOEt substituent at the 4-position of the lactam is essential for the diastereospecific rearrangement to occur. acs.orgnih.gov This method has been shown to tolerate both electron-donating and electron-withdrawing substituents on phenyl rings attached to the lactam, yielding the corresponding oxazolidinones in moderate yields. acs.org
Another approach involves the stereospecific synthesis of a tetracyclic oxazolidinone derivative using a Pd(0)-catalyzed reaction. bohrium.com This multi-step synthesis starts with a Diels-Alder cycloaddition, followed by several transformations to build the complex tetracyclic structure containing the oxazolidinone ring. bohrium.com The stereochemistry of the final product is controlled by the stereoselective steps designed into the synthetic sequence. bohrium.com
Furthermore, enantiomerically pure 5-functionalized oxazolidin-2-ones can be prepared in a one-pot transformation from chiral aziridines bearing an electron-withdrawing group at the C-2 position. bioorg.org This method proceeds with retention of configuration at the C-2 position of the aziridine (B145994), which controls the absolute configuration at the C-5 position of the resulting oxazolidinone. bioorg.org The reaction is initiated by the acylation of the aziridine nitrogen, leading to a regioselective ring-opening and subsequent intramolecular cyclization. bioorg.org
Table 1: Examples of Diastereospecific Synthesis of Substituted Oxazolidinones
| Starting Material | Reagent/Catalyst | Product | Yield (%) | Reference |
| α,β-Unsaturated γ-lactam | m-Chloroperoxybenzoic acid (mCPBA) | Vicinally substituted 2-oxazolidinone | 19-46 | acs.orgnih.govnih.gov |
| Allylic cis-diol derived bis-carbamate | Pd(0) catalyst | Tetracyclic oxazolidinone | - | bohrium.com |
| Chiral aziridine-2-carboxylate | Methyl chloroformate | Enantiomerically pure 5-substituted oxazolidin-2-one | 92-93 | bioorg.org |
| Chiral aziridine-2-methanols | Phosgene | Enantiomerically pure N-substituted-4-(chloromethyl)oxazolidinones | High | bioorg.org |
Catalytic and Green Chemistry Approaches
The development of catalytic and environmentally benign synthetic methods is a major focus in modern organic chemistry. These approaches aim to improve efficiency, reduce waste, and utilize milder reaction conditions for the synthesis of oxazolidinones.
Metal catalysts have proven to be highly effective in constructing the oxazolidinone ring system. A prominent example is the Cu(I)-catalyzed four-component coupling reaction of amines, aldehydes, terminal alkynes, and carbon dioxide (CO₂). researchgate.net This method allows for the selective synthesis of a wide variety of (Z)-5-alkylidene-oxazolidin-2-ones with diverse functional groups at positions 3, 4, and 5 of the heterocyclic core. researchgate.net Mechanistic studies, including operando FTIR and multinuclear NMR, have been conducted to identify the organic and Cu(I) coordination complex intermediates, suggesting a plausible multi-metallic nature of the catalytic species. researchgate.net The reaction proceeds via the formation of a propargylamine (B41283) intermediate, which then undergoes carboxylative cyclization. researchgate.net This strategy represents a straightforward and efficient route to highly substituted oxazolidinones. researchgate.net
Another copper-catalyzed approach involves the three-component reaction of propargylic alcohols, 2-aminoethanols, and CO₂. A CuBr/[C₄C₁im][OAc] catalytic system has been developed that efficiently produces 2-oxazolidinones under atmospheric pressure of CO₂ with a very low catalyst loading. mdpi.com This system is notable for its high efficiency and recyclability. mdpi.com
Silver catalysts have also been employed in the synthesis of 2-oxazolidinones. A silver-catalyzed approach was developed for the cycloaddition of CO₂ with propargylic alcohols and primary amines under solvent-free conditions. rsc.org
Organocatalysis offers a metal-free alternative for the synthesis of chiral oxazolidinones. Chiral bifunctional squaramides have been used to catalyze the asymmetric synthesis of pyrazolinone-embedded oxazolidines. rsc.org This domino reaction proceeds through hemiaminal formation followed by an aza-Michael reaction between pyrazolinone ketimines and γ-hydroxyenones, yielding the products in good yields with high enantioselectivity. rsc.org
L-proline has been utilized as an organocatalyst in a three-component Mannich reaction to synthesize novel oxazolidinone analogues. nih.gov This microwave-assisted route involves the reaction of an aniline (B41778) derivative, formaldehyde, and α-hydroxyacetone, followed by cyclization to form the oxazolidinone core. nih.gov
The development of catalyst-free synthetic methods under mild conditions is highly desirable from a green chemistry perspective. A catalyst- and additive-free, one-pot synthesis of oxazolidines has been reported in water via a regioselective and stereoselective C-H functionalization approach. researchgate.net This method produces a single diastereomer of the product in excellent yields. researchgate.net
Another approach involves the synthesis of 2-oxazolidinones from amino alcohols and CO₂ using mild dehydrating reagents. acs.org This method avoids the need for sub-zero temperatures, high CO₂ pressures, or expensive and toxic reagents, and tolerates a variety of functional groups. acs.org
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields. The synthesis of oxazolidin-2-ones from amino alcohols can be significantly improved using microwave irradiation. nih.gov This method shortens reaction times and provides higher yields of the desired chiral auxiliaries compared to conventional heating methods. nih.gov
A microwave-assisted synthesis of 2-oxazolidinone derivatives has also been developed starting from urea and ethanolamine in a chemical paste medium, where a catalytic amount of nitromethane (B149229) absorbs the microwaves and generates localized heating. nih.govorganic-chemistry.org Additionally, a one-pot, three-component condensation reaction of 2-aminothiazole, an aldehyde, and ethyl acetoacetate (B1235776) under microwave irradiation provides a rapid and efficient route to thiazolo[3,2-a]pyrimidine derivatives, which can be precursors to or analogs of oxazolidinones. clockss.org
Table 2: Overview of Catalytic and Green Chemistry Approaches to Oxazolidinones
| Method | Catalyst/Conditions | Key Features | Reference |
| Cu(I)-catalyzed four-component coupling | CuI | Synthesis of (Z)-5-alkylidene-oxazolidin-2-ones | researchgate.net |
| Cu(I)-catalyzed three-component reaction | CuBr/[C₄C₁im][OAc], CO₂ (1 atm) | High efficiency, recyclable catalyst | mdpi.com |
| Organocatalyzed domino reaction | Chiral squaramide | Asymmetric synthesis of pyrazolinone-embedded oxazolidines | rsc.org |
| L-proline catalyzed Mannich reaction | L-proline, microwave | Synthesis of novel oxazolidinone analogues | nih.gov |
| Catalyst-free synthesis | Water, reflux | Regio- and stereoselective C-H functionalization | researchgate.net |
| Mild condition synthesis | Mild dehydrating agents, CO₂ | Avoids harsh conditions and toxic reagents | acs.org |
| Microwave-assisted synthesis | Microwave irradiation | Shortened reaction times, improved yields | nih.gov |
Advanced Synthetic Strategies
Advanced synthetic strategies continue to push the boundaries of oxazolidinone synthesis, enabling the construction of increasingly complex and diverse structures.
One such strategy involves the use of bifunctional phase-transfer catalysts for the [3+2] coupling reaction of isocyanates and epoxides. nih.gov These catalysts, which possess both a quaternary ammonium (B1175870) salt center and a hydrogen-bond donor group, facilitate the atom-economic synthesis of 2-oxazolidinones in good to high yields. nih.gov The synergistic interaction between the two functional groups in the catalyst is crucial for the reaction's efficiency. nih.gov
Another advanced method is the enantioselective one-pot synthesis of 1,3-oxazolidines via hemiaminal intermediates. acs.org This reaction is catalyzed by a chiral magnesium phosphate (B84403) catalyst and involves the enantioselective addition of an alcohol to an imine, followed by intramolecular cyclization. acs.org This procedure provides access to a wide range of chiral oxazolidine (B1195125) products in high yields and with excellent enantioselectivities. acs.org
One-Pot Reaction Sequences for Oxazolidinone Formation
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. Several one-pot methods for the formation of oxazolidinones have been developed.
A notable one-pot reaction involves the use of chlorosulfonyl isocyanate (CSI) with epoxides. nih.govbeilstein-journals.org This method allows for the synthesis of oxazolidinones and five-membered cyclic carbonates from various epoxides at room temperature without the need for a catalyst. The reaction typically yields a mixture of the two products in approximately a 1:1 ratio, with good yields being obtained in dichloromethane (B109758) (DCM). nih.govbeilstein-journals.org This approach is advantageous due to its mild conditions, short reaction times, and straightforward purification. nih.govbeilstein-journals.org
Furthermore, a facile microwave-assisted, one-pot synthesis of novel oxazolidinone analogues has been reported. This method begins with an L-proline-mediated three-component Mannich reaction, followed by a cyclization step to form the core oxazolidinone structure, which can then be further derivatized. nih.gov This approach is notable for its use of less harsh, commercially available reagents and short reaction times. nih.gov
| Reactants | Reagents/Conditions | Products | Key Features | Reference |
| Epoxides, Chlorosulfonyl isocyanate (CSI) | Dichloromethane (DCM), Room Temperature | Oxazolidinones and Cyclic Carbonates | One-pot, catalyst-free, mild conditions, good yields. | nih.govbeilstein-journals.org |
| Maleic anhydride, 2-Oxazolidinone | Triethylamine, Oxalyl chloride, Nucleophiles | N-Fumaroyl-2-oxazolidinones | One-pot procedure, moderate yields. | rug.nl |
| 3-Fluoro-4-morpholinoaniline, Formaldehyde, α-Hydroxyacetone | L-proline, Microwave irradiation | Novel Oxazolidinone Analogues | Microwave-assisted, one-pot, three-component reaction. | nih.gov |
Solid-Phase Synthesis of Oxazolidinones
Solid-phase synthesis has emerged as a powerful tool in combinatorial chemistry for the generation of libraries of heterocyclic compounds, including oxazolidinones. doi.org This methodology facilitates the automation of synthesis and simplifies the purification of products.
The first solid-phase synthesis of oxazolidinones was achieved through the cycloaddition of resin-bound epoxides with isocyanates. nih.govacs.orgnih.gov This multi-step process begins with the formation of resin-bound carbamates by reacting a Wang resin with an isocyanate. acs.org The subsequent alkylation with glycidyl (B131873) tosylate yields a resin-bound epoxide. acs.org Finally, a cycloaddition reaction of this epoxide with an isocyanate at an elevated temperature produces the desired oxazolidinone in high yield and purity. nih.govacs.orgnih.gov This method is particularly useful for the synthesis of N-aryloxazolidinones, which are known to possess various biological activities. nih.govacs.orgnih.gov
Another solid-phase approach involves the synthesis of 1,3-oxazolidine derivatives. doi.orgresearchgate.net This strategy utilizes a resin-bound epoxy ether, which undergoes regioselective ring-opening with ammonium chloride, followed by nucleophilic substitution with sodium azide (B81097) to form an azido (B1232118) alcohol. Reduction of the azide provides an amino alkanol, which can then be reacted with various aldehydes, acyl chlorides, or isocyanates to generate immobilized 1,3-oxazolidines. doi.org
| Resin-Bound Substrate | Key Reaction Steps | Final Product | Advantages | Reference |
| Epoxide | Cycloaddition with isocyanates | Oxazolidinones | High yield and purity, suitable for N-aryloxazolidinones. | nih.govacs.orgnih.gov |
| Epoxy ether | Ring-opening, azidation, reduction, cyclization | 1,3-Oxazolidines | Access to diverse 1,3-oxazolidine derivatives. | doi.orgresearchgate.net |
Cycloaddition Reactions (e.g., epoxides with isocyanates, chlorosulfonyl isocyanate)
Cycloaddition reactions represent a fundamental and widely employed strategy for the construction of the oxazolidinone ring system. The [3+2] cycloaddition of epoxides with isocyanates is a classic and effective method. nih.govnih.govbeilstein-journals.orgacs.orgnih.gov This reaction can be catalyzed by various agents, including lithium bromide complexed with tributylphosphine (B147548) oxide to enhance solubility in nonpolar solvents. acs.org Tetraarylphosphonium salts have also been shown to be effective bifunctional catalysts, promoting the regioselective ring opening of the epoxide. organic-chemistry.org
A nickel-catalyzed cycloaddition of aziridines with isocyanates provides another route to oxazolidinone-related structures, initially forming iminooxazolidines which can then isomerize to imidazolidinones. nih.gov
The reaction of epoxides with the highly reactive chlorosulfonyl isocyanate (CSI) offers a metal-free, one-pot synthesis of oxazolidinones and cyclic carbonates under mild conditions. nih.govbeilstein-journals.org Theoretical studies have suggested that this cycloaddition proceeds through an asynchronous concerted mechanism. nih.govbeilstein-journals.org
| Reactants | Catalyst/Conditions | Product | Key Features | Reference |
| Epoxides, Isocyanates | Lithium bromide/Tributyl phosphine (B1218219) oxide or Tetraarylphosphonium salts | Oxazolidinones | Good yields, applicable to solid-phase synthesis. | acs.orgorganic-chemistry.org |
| Aziridines, Isocyanates | Nickel catalyst | Iminooxazolidines | Smooth reaction, good yields. | nih.gov |
| Epoxides, Chlorosulfonyl isocyanate | Dichloromethane, Room Temperature | Oxazolidinones and Cyclic Carbonates | Metal-free, one-pot, asynchronous concerted mechanism. | nih.govbeilstein-journals.org |
Regioselective and Chemoselective Synthetic Transformations
Regioselectivity and chemoselectivity are crucial aspects in the synthesis of complex oxazolidinone derivatives. An iron-catalyzed reduction radical cascade strategy has been developed for the regioselective synthesis of polysubstituted oxazolidinones from azonaphthalenes and allyl alcohols. rsc.orgrsc.org This method allows for the construction of challenging structures, including spiro oxazolidinones, under mild conditions. rsc.orgrsc.org
A transition-metal-free, regioselective [3+2] annulation of azadienes with haloalcohols has also been reported for the preparation of highly functionalized spiro-oxazolidines. nih.gov This protocol is experimentally simple and proceeds with a broad substrate scope and excellent regioselectivity. nih.gov
Furthermore, the reaction of carbon dioxide with aziridines, catalyzed by a polyethylene (B3416737) glycol functionalized phosphonium (B103445) salt, provides a regioselective synthesis of 5-aryl-2-oxazolidinones under solvent-free conditions. thieme-connect.com
| Reactants | Catalyst/Conditions | Product | Selectivity | Reference |
| Azonaphthalenes, Allyl alcohols | Fe(acac)3, PMHS, Ethanol | Polysubstituted oxazolidinones | Regioselective | rsc.orgrsc.org |
| Azadienes, Haloalcohols | Transition-metal-free | Spiro-oxazolidines | Regioselective | nih.gov |
| Aziridines, CO2 | PEG600(PPh3Br)2 | 5-Aryl-2-oxazolidinones | Regioselective | thieme-connect.com |
Synthesis of Specific Structural Motifs
The functionalization of the oxazolidinone ring at various positions is critical for modulating the biological activity of these compounds.
N-Substituted Oxazolidinone Derivatives
The synthesis of N-substituted oxazolidinone derivatives is of significant interest, particularly in the development of new antibacterial agents. nih.gov A series of 1H-1,2,3-triazolyl piperazino oxazolidinone analogs with varied glycinyl substitutions at the nitrogen atom have been synthesized. nih.gov In this series, N-aroyl- and N-heteroaroyl-glycinyl derivatives demonstrated potent antibacterial activity. nih.gov
The palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides provides a direct method for introducing aryl groups at the nitrogen position. organic-chemistry.org Copper-catalyzed N-arylation using (hetero)aryl iodides at room temperature has also been achieved with excellent chemoselectivity. organic-chemistry.org
| Starting Material | Reagents/Conditions | Product | Significance | Reference |
| 1H-1,2,3-triazolyl piperazino oxazolidinone | Glycinyl substitution | N-Substituted-glycinyl oxazolidinones | Enhanced antibacterial activity. | nih.gov |
| 2-Oxazolidinone | Aryl bromides, Palladium catalyst | 3-Aryl-2-oxazolidinones | Direct N-arylation method. | organic-chemistry.org |
| 2-Oxazolidinone | (Hetero)aryl iodides, Copper catalyst | 3-(Hetero)aryl-2-oxazolidinones | Room temperature N-arylation with high chemoselectivity. | organic-chemistry.org |
Functionalization at C-5 of the Oxazolidinone Ring
Functionalization at the C-5 position of the oxazolidinone ring is a key strategy in the development of new therapeutics, including the well-known antibiotic Linezolid (B1675486). nih.govbioorg.org A novel and efficient one-pot transformation of enantiomerically pure 2-substituted aziridines to the corresponding 5-functionalized oxazolidin-2-ones has been developed. bioorg.org This stereospecific reaction proceeds with retention of configuration at the C-2 of the aziridine, which becomes the C-5 of the oxazolidinone. bioorg.org The reaction is initiated by the acylation of the aziridine nitrogen, followed by regioselective ring-opening and intramolecular cyclization. bioorg.org This method is applicable to aziridines bearing various electron-withdrawing groups at the C-2 position, such as esters, vinyl, and acyl groups, providing access to a range of 5-functionalized chiral oxazolidin-2-ones. bioorg.org
Modifications at the C-5 side chain of existing oxazolidinone scaffolds are also a common strategy. For instance, structural modifications of a potent benzoxazinone-containing oxazolidinone at the C-5 position with small aliphatic groups have led to the identification of several compounds with enhanced antibacterial activity. nih.gov
| Starting Material | Key Transformation | Product | Key Features | Reference |
| Enantiomerically pure 2-substituted aziridines | Acylation, regioselective ring-opening, intramolecular cyclization | 5-Functionalized oxazolidin-2-ones | One-pot, stereospecific, retention of configuration. | bioorg.org |
| Benzoxazinone-containing oxazolidinone | C-5 side chain modification with aliphatic groups | C-5 substituted oxazolidinones | Enhanced antibacterial activity. | nih.gov |
Spiro-Oxazolidinone Architectures
The construction of spiro-oxazolidinone architectures represents a significant area of research in synthetic organic chemistry, driven by the unique three-dimensional structures and potential biological activities of these compounds. nih.gov Methodologies for accessing these complex scaffolds often involve cycloaddition reactions or transition-metal-catalyzed processes, leading to the formation of a spirocyclic system where the oxazolidinone ring is fused to another ring system at a single carbon atom.
A prominent strategy for the synthesis of spiro-oxazolidinone and related spiroisoxazolidine frameworks is the 1,3-dipolar cycloaddition of nitrones with various dipolarophiles. mdpi.comresearchgate.net This approach offers a high degree of regio- and stereocontrol, which is crucial for the synthesis of complex, biologically relevant molecules. mdpi.commdpi.com For instance, the reaction of nitrones with 2-(2-oxoindoline-3-ylidene)acetates has been shown to produce highly functionalized 5-spiroisoxazolidines with good selectivity. mdpi.com An interesting feature of these reactions is their reversibility, which can be exploited to control the diastereoselectivity of the cycloaddition. mdpi.com
In a similar vein, the 1,3-dipolar cycloaddition of keto- and aldonitrones with N-arylitaconimides proceeds regioselectively to yield 5-spiroisoxazolidines. researchgate.net When aldonitrones are used, the reaction exhibits high diastereoselectivity, predominantly forming the cis-isomers. researchgate.net The resulting spiroisoxazolidine products can be further transformed, for example, through reductive cleavage of the N-O bond with zinc powder in acetic acid to afford spirolactones and 1,3-aminoalcohols, highlighting the synthetic utility of these spiro adducts. mdpi.comresearchgate.net
Transition-metal catalysis provides another powerful avenue for the synthesis of spiro-oxazolidinone derivatives. A versatile method for preparing spirooxindolyl oxazol-2(5H)-ones involves a palladium(II)-catalyzed addition of arylboronic acids to nitriles. nih.gov This protocol allows for the efficient construction of a variety of functionalized spirooxindolyl oxazol-2(5H)-ones in good to high yields. nih.gov The scope of this palladium-catalyzed sequence extends to the formation of other five- and six-membered ring fused spiro-oxazol-2(5H)-ones, demonstrating its broad applicability in generating diverse spirocyclic frameworks. nih.gov
The synthesis of spiro-steroids incorporating an oxazolidinone ring has also been explored. New 17-spiro-oxazolidinone derivatives of androstane, estrane, and 13β-ethyl-gonane ring systems have been synthesized starting from 17S-spiro-oxiranes. nih.gov The oxazolidinone ring was constructed through various synthetic routes, leading to novel steroidal compounds with potential biological applications. nih.gov
A summary of representative synthetic approaches towards spiro-oxazolidinone architectures is presented in the table below.
| Dipolarophile/Substrate | Reagent | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 2-(2-Oxoindoline-3-ylidene)acetates | Functionalized aldo- and ketonitrones | Toluene, reflux | 5-Spirosisoxazolidines | Good | Diastereoselective |
| N-Arylitaconimides | Keto- and aldonitrones | Toluene, reflux | 5-Spirosisoxazolidines | High | High (for aldonitrones) |
| 1-Cyanocyclopentyl ethyl carbonate | Phenylboronic acid | Pd(acac)₂, L₂ (4,4'-dimethyl-2,2'-bipyridine), K₂CO₃, NMP, 80 °C | 4-Phenyl-1-oxa-3-azaspiro[4.4]non-3-en-2-one | 84 | N/A |
| 1-Cyanocyclohexyl ethyl carbonate | Phenylboronic acid | Pd(acac)₂, L₂, K₂CO₃, NMP, 80 °C | 4-Phenyl-1-oxa-3-azaspiro[4.5]dec-3-en-2-one | 89 | N/A |
| 17S-Spiro-oxiranes | Various | Multi-step | 17-Spiro-oxazolidinone steroids | Not specified | Not specified |
Table 1: Synthetic Methodologies for Spiro-Oxazolidinone Architectures
Reaction Mechanisms and Reactivity Profile of the 2 Methyl 1,2 Oxazolidin 5 One Scaffold
Fundamental Cyclization Mechanisms
The formation of the oxazolidinone ring system, the structural core of 2-Methyl-1,2-oxazolidin-5-one, can be achieved through several strategic cyclization mechanisms. These pathways often involve the initial opening of a strained ring followed by an intramolecular cyclization, or through concerted cycloaddition reactions.
Nucleophilic Ring Opening and Subsequent Cyclization Pathways
A prominent strategy for synthesizing the oxazolidinone scaffold involves the ring-opening of strained heterocycles like aziridines and epoxides by a nucleophile, which is then followed by an intramolecular cyclization.
In one such pathway, enantiomerically pure 2-substituted aziridines can be transformed into 5-functionalized oxazolidin-2-ones. bioorg.org This reaction proceeds through a double SN2 inversion process. The mechanism involves the acylation of the aziridine (B145994) nitrogen, forming an activated aziridinium (B1262131) species. A nucleophile, such as a chloride ion, then initiates a regioselective SN2 ring-opening of the C(2)-N bond. bioorg.org This is followed by an intramolecular cyclization by the newly formed carbamate (B1207046) oxygen, yielding the oxazolidinone ring with retention of the original configuration at the C-2 position of the aziridine. bioorg.org
Another key pathway is the coupling of aziridines and carbon dioxide (CO₂), catalyzed by complexes like (salen)Cr. nih.gov In this mechanism, the catalyst activates the CO₂, making it susceptible to nucleophilic attack by the aziridine nitrogen. This forms a chromium-coordinated alkoxide intermediate where the CO₂ is complexed between the metal and the aziridine. nih.govresearchgate.net The oxazolidinone product is then formed via an intramolecular ring-opening of the aziridine by the CO₂-derived carbamate oxygen nucleophile. nih.gov The selectivity for 5-substituted oxazolidinones arises from the preferential opening of the substituted C–N bond of the aziridine, which can better stabilize the developing positive charge. nih.gov
Similarly, the ring-opening of epoxides provides a route to oxazolidinones. A cascade reaction can be initiated by the nucleophilic attack of a carbonate species on an epoxide. For instance, tert-butyl carbonate can act as a nucleophile in a Boc₂O-mediated epoxide ring-opening cascade to efficiently synthesize 5-(hydroxymethyl)oxazolidin-2-ones. acs.orgresearchgate.net
Table 1: Examples of Cyclization via Nucleophilic Ring Opening
| Starting Material | Reagents | Key Intermediate | Product Scaffold | Ref |
|---|---|---|---|---|
| Aziridine-2-carboxylic acid ester | Methyl chloroformate, CH₃CN | Activated aziridinium species | Oxazolidin-2-one-5-carboxylic acid ester | bioorg.org |
| Phenyl aziridine | CO₂, (salen)Cr catalyst | (salen)Cr-coordinated alkoxide | 5-Substituted oxazolidinone | nih.gov |
Asynchronous Concerted Mechanisms in Cycloaddition Reactions
Cycloaddition reactions offer another efficient route to the oxazolidinone core. Theoretical and experimental studies suggest that these reactions often proceed through an asynchronous concerted mechanism, where bond formation occurs in a single step but not to the same extent at the transition state. nih.gov
The reaction of epoxides with isocyanates, for instance, can yield oxazolidinones. nih.gov Density functional theory (DFT) calculations on the reaction between epoxides and chlorosulfonyl isocyanate (CSI) have elucidated an asynchronous concerted pathway. nih.gov In this type of [3+2] cycloaddition, the transition state involves a five-membered ring where the two new bonds are forming at different rates. This asynchronicity is a common feature in cycloaddition reactions, often preferred over a perfectly synchronous or a stepwise mechanism. mdpi.com The degree of asynchronicity can be influenced by electronic and steric factors of the reactants. mdpi.comrsc.org
These concerted cycloadditions are valuable as they can construct the heterocyclic ring with high stereospecificity in a single, atom-economical step. libretexts.org
Ring-Opening Transformations of Oxazolidinones
The oxazolidinone ring is not merely a synthetic endpoint; its reactivity allows for various ring-opening transformations, making it a versatile intermediate for generating other important chemical structures.
Nucleophilic Ring Opening Reactions
The inherent strain and the presence of heteroatoms in the oxazolidinone ring make it susceptible to attack by nucleophiles, leading to ring-opening. This reactivity is particularly pronounced in fused-ring systems. For example, 2-oxazolidinone-fused aziridines undergo facile ring-opening reactions. acs.org The presence of the oxazolidinone moiety, an electron-withdrawing group, assists in the opening of the adjacent aziridine ring. The release of ring strain further drives this transformation. acs.org This process can be initiated by various nucleophiles, including alcohols, in the presence of an acid catalyst like triflic acid (TfOH), to stereoselectively produce functionalized 2-amino ethers. acs.org
Decarboxylative Coupling Pathways
Decarboxylative strategies involving oxazolidinones highlight their utility as transient intermediates. In these reactions, the oxazolidinone is formed in situ and subsequently undergoes decarboxylation (loss of CO₂) to trigger a coupling event. researchgate.net
A key example is the decarboxylative [3+2] cycloaddition of α-amino acids with aldehydes. nih.gov The initial condensation forms an oxazolidin-5-one intermediate. This intermediate is often unstable and readily loses CO₂ to generate a reactive species, such as an azomethine ylide, which is then trapped by a dipolarophile in a cycloaddition reaction. This entire sequence—condensation, cyclization, decarboxylation, and cycloaddition—can often be performed in one pot, providing a powerful method for the synthesis of complex nitrogen-containing heterocycles like pyrrolidines. nih.gov
Thermal Decarboxylation to Azomethine Ylides
One of the most significant reactions of the oxazolidin-5-one scaffold is its thermal decarboxylation to form azomethine ylides. unblog.frmdpi.com Azomethine ylides are highly valuable 1,3-dipoles used extensively in [3+2] cycloaddition reactions to construct five-membered nitrogen heterocycles. nih.gov
The formation of the oxazolidin-5-one as a precursor is a well-established pathway. The condensation of an α-amino acid, such as N-methylglycine (sarcosine), with an aldehyde or ketone leads to an intermediate oxazolidin-5-one. unblog.frmdpi.com Upon heating, this heterocyclic intermediate readily undergoes stereospecific 1,3-dipolar cycloreversion, extruding carbon dioxide to generate the corresponding azomethine ylide. mdpi.com
This transformation is often the key step in multicomponent reactions. For instance, reacting N-phenylglycine with paraformaldehyde at 80°C leads to the formation of the corresponding oxazolidin-5-one. Subsequent heating to 110°C triggers decarboxylation, forming an azomethine ylide that can be trapped by a dipolarophile like N-methylmaleimide to yield a pyrrolidine (B122466) cycloadduct. unblog.fr The oxazolidin-5-one can be considered a stable, and sometimes isolable, chemical marker for the transient Schiff base intermediate in these reactions. mdpi.com
Table 2: Generation of Azomethine Ylides from Oxazolidin-5-ones
| Amino Acid | Carbonyl Source | Key Intermediate | Reaction Condition | Generated Species | Ref |
|---|---|---|---|---|---|
| N-phenylglycine | Paraformaldehyde | N-phenyl-1,3-oxazolidin-5-one | Heat (110°C) | Azomethine ylide | unblog.fr |
| L-proline | Ketone | Bicyclic oxazolidin-5-one | Heat | Azomethine ylide | mdpi.com |
| Sarcosine | Benzaldehyde | N-methyl-2-phenyloxazolidin-5-one | Heat | Azomethine ylide | mdpi.com |
Intermolecular Reactions
The 1,2-oxazolidin-5-one ring contains a secondary amine functionality within its structure. This amine can participate in characteristic reactions, notably with carbonyl compounds such as aldehydes. The reaction proceeds via a nucleophilic addition of the ring's nitrogen atom to the aldehyde's carbonyl carbon. This is followed by a dehydration step, leading to the formation of a C=N double bond.
This process results in the generation of an iminium ion, also known as a Schiff base. mdpi.com The formation of these iminium ions is a key reaction, demonstrating the nucleophilic character of the ring nitrogen. mdpi.com Studies on analogous oxazolidin-5-one structures have shown that these iminium ions can be readily detected, particularly when stabilized by metal ions which can complex with the Schiff base. mdpi.com The reaction serves as a chemical marker for Schiff base formation in various contexts. mdpi.com
The general transformation can be visualized as the oxazolidinone ring acting as a secondary amine that condenses with an aldehyde, eliminating a molecule of water. This reactivity allows for the further functionalization of the oxazolidinone scaffold at the nitrogen position.
| Reactant 1 | Reactant 2 | Product Type | Reference |
| Oxazolidin-5-one | Aldehyde (e.g., Formaldehyde) | Iminium Ion (Schiff Base) | mdpi.com |
| Alanine + Formaldehyde (forms 4-methyl-1,3-oxazolidinone in situ) | Glycolaldehyde | Dimeric Oxazolidin-5-one via Iminium Intermediate | mdpi.com |
The reactivity of the this compound ring towards oxidation and reduction is centered on its lactone (cyclic ester) functionality.
Reduction Pathways: The carbonyl group of the oxazolidinone ring is susceptible to reduction by hydride reagents. The choice of reducing agent is critical to achieve the desired outcome and avoid unwanted side reactions. Common reagents for the reduction of related N-acyloxazolidinones include lithium borohydride (B1222165) (LiBH₄) and lithium aluminum hydride (LiAlH₄). bohrium.com
However, the reduction of sterically hindered N-acyloxazolidinones can be problematic, often leading to ring-opened by-products resulting from hydride attack at the oxazolidinone carbonyl. bohrium.com An improved and more selective method involves the use of lithium borohydride in the presence of one equivalent of water in diethyl ether. This system is effective for reducing sterically hindered and alkene-containing N-acyloxazolidinones to their corresponding primary alcohols with higher yields and fewer by-products. bohrium.com It is proposed that a 1:1 ratio of lithium borohydride and water forms a hydroxyborohydride ion, which acts as the effective reducing agent. bohrium.com
Oxidation Pathways: The oxazolidinone ring, containing an amide-like linkage (a lactam within a lactone structure), is generally stable towards oxidation. The oxidation of the morpholine (B109124) ring in the complex oxazolidinone antibiotic Linezolid (B1675486) proceeds without affecting the core oxazolidinone structure, highlighting its robustness. Specific oxidative pathways targeting the this compound ring are not extensively documented and would likely require specialized reagents to overcome the inherent stability of the lactam/lactone moiety.
| Reaction Type | Reagent(s) | Substrate Type | Key Outcome/Challenge | Reference |
| Reduction | LiBH₄ or LiAlH₄ | Sterically Hindered N-Acyloxazolidinones | Significant ring-opened by-products | bohrium.com |
| Reduction | LiBH₄ / H₂O in Et₂O | Sterically Hindered N-Acyloxazolidinones | Efficient reduction to primary alcohol, minimized by-products | bohrium.com |
| Reduction | Sodium Borohydride (NaBH₄) | General Carbonyls | Standard, mild reducing agent for carbonyls | nih.govscirp.org |
Mechanistic Insights into Catalytic Reactions Involving Oxazolidinones
Catalysis plays a crucial role in the synthesis of the oxazolidinone core, particularly through the atom-economical cycloaddition of carbon dioxide (CO₂) to aziridines. researchgate.netwhiterose.ac.uk Detailed mechanistic studies, often supported by Density Functional Theory (DFT) calculations, have provided significant insights into these transformations. unimi.itnih.govmdpi.com
A general mechanism for the catalytic cycloaddition involves several key steps:
Aziridine Activation: A Lewis acidic catalyst (e.g., a metal complex like Fe, Cr, or Ga-based catalysts) coordinates to the nitrogen or an atom of the aziridine ring, making it more susceptible to nucleophilic attack. whiterose.ac.ukunimi.itbeilstein-journals.org
Nucleophilic Ring-Opening: A nucleophile, often a halide anion provided by a co-catalyst (like tetrabutylammonium (B224687) chloride or iodide) or the catalyst system itself, attacks one of the aziridine's carbon atoms. unimi.itnih.govresearchgate.net This step is crucial for determining the regioselectivity of the final product. For 2-aryl aziridines, the attack typically occurs at the substituted carbon. organic-chemistry.org
CO₂ Insertion: The ring-opened intermediate reacts with CO₂, forming a carbamate intermediate. researchgate.netorganic-chemistry.org
Different catalytic systems offer unique mechanistic features. For instance, some bifunctional catalysts, like a derivative of the natural alkaloid cinchonine, can promote the reaction under ambient conditions by providing both the activating site and the nucleophile without needing a separate co-catalyst. nih.gov DFT studies on porphyrin-based catalysts revealed a synergic activation of both the aziridine and CO₂ reagents, where the catalyst platform plays a key role in directing the reaction's regioselectivity. nih.gov Similarly, investigations into catalyst-free systems have shown that the reaction can be forced at high temperatures, but catalysis is essential for mild and selective transformations. researchgate.net
| Catalyst System | Substrates | Key Mechanistic Insight | Method | Reference |
| Ammonium (B1175870) Ferrates | N-alkyl/benzyl/allyl aziridines + CO₂ | The rate-determining step is the 1,3-oxazolidin-2-one ring closure. | Experimental & DFT | unimi.it |
| (salen)Cr Complex | Aziridines + CO₂ | Preferential intramolecular ring-opening at the more substituted carbon of the aziridine ring in a (salen)Cr(aziridiumcarbamate) intermediate. | Experimental & DFT | whiterose.ac.uk |
| Cinchonine Hydrochloride | N-alkyl aziridines + CO₂ | Bifunctional catalyst provides both activation and nucleophile, enabling reaction at room temperature and atmospheric pressure. | Experimental | nih.gov |
| TPPH₂/TBACl | N-alkyl aziridines + CO₂ | A metal-free organocatalytic system where an adduct between TPPH₂ and TBACl is the active species. | Experimental & DFT | researchgate.net |
| Ga-based binary system | Aziridines + CO₂ | An unusual ligand assistance promotes the initial ring-opening of the aziridine. | Experimental & DFT | beilstein-journals.org |
| Chiral Lewis Acid (Zn(II) complex) | Aryl α-oxoamides | Enantioselective protonation of an enol intermediate is the crucial stereo-determining step in a photochemical Norrish Type II cyclization. | Experimental | mdpi.com |
Spectroscopic and Structural Characterization Techniques for 2 Methyl 1,2 Oxazolidin 5 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and correlations, the precise connectivity and environment of each atom can be determined.
The ¹H NMR spectrum of 2-Methyl-1,2-oxazolidin-5-one is expected to show three distinct signals corresponding to the three unique proton environments in the molecule: the N-methyl group and the two methylene (B1212753) groups of the ring.
N-Methyl Protons (N-CH₃): These protons would appear as a sharp singlet, as there are no adjacent protons to cause splitting. The chemical shift is predicted to be in the range of 2.8-3.2 ppm, influenced by the electron-withdrawing nature of the adjacent nitrogen atom.
Methylene Protons at C3 (-N-CH₂-): The protons on the carbon adjacent to the nitrogen (C3) are expected to resonate as a triplet. Their chemical shift would likely fall between 3.2 and 3.6 ppm due to the deshielding effect of the neighboring nitrogen.
Methylene Protons at C4 (-CH₂-C=O): The protons on the carbon alpha to the carbonyl group (C4) would also appear as a triplet. The strong electron-withdrawing effect of the carbonyl group would shift this signal further downfield, likely in the 3.5-3.9 ppm range.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound Predicted values are based on analysis of structurally similar compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| N-CH₃ | 2.8 - 3.2 | Singlet (s) |
| -N-CH₂- (C3-H) | 3.2 - 3.6 | Triplet (t) |
| -CH₂-C=O (C4-H) | 3.5 - 3.9 | Triplet (t) |
The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. For this compound, four distinct signals are anticipated.
Carbonyl Carbon (C5, C=O): The lactam carbonyl carbon is the most deshielded carbon and is expected to appear significantly downfield, in the range of 170-178 ppm. mdpi.com
Methylene Carbon at C3 (-N-CH₂-): This carbon, attached to nitrogen and oxygen, would be found in the 65-75 ppm region.
Methylene Carbon at C4 (-CH₂-C=O): The carbon adjacent to the carbonyl group is predicted to be in the 40-50 ppm range.
N-Methyl Carbon (N-CH₃): The methyl carbon attached to the nitrogen is expected to be the most upfield signal, typically appearing between 35 and 45 ppm. chemicalbook.comchemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of structurally similar compounds.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| N-CH₃ | 35 - 45 |
| -CH₂-C=O (C4) | 40 - 50 |
| -N-CH₂- (C3) | 65 - 75 |
| C=O (C5) | 170 - 178 |
2D NMR experiments are crucial for confirming the assignments made from 1D spectra by showing correlations between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be expected to show a clear cross-peak between the signals of the C3 methylene protons and the C4 methylene protons, confirming their adjacent relationship in the five-membered ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show cross-peaks between the N-CH₃ proton signal and the N-CH₃ carbon signal, the C3 proton signal and the C3 carbon signal, and the C4 proton signal and the C4 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:
A cross-peak between the N-CH₃ protons and the C5 carbonyl carbon.
Correlations from the C4 protons to the C5 carbonyl carbon.
Correlations from the C3 protons to the C5 carbonyl carbon.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides direct information about the functional groups present in a molecule by measuring the vibrations of its bonds.
The FT-IR spectrum is dominated by the absorption bands of the most polar functional groups. For this compound, the most prominent feature would be the carbonyl stretch.
C=O Stretch: A strong, sharp absorption band is expected for the lactam carbonyl group. Based on data for related oxazolidin-5-one structures, this peak is anticipated around 1770-1785 cm⁻¹.
C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region.
C-N Stretch: The stretching vibration for the C-N bond is expected in the 1070-1190 cm⁻¹ range. researchgate.net
C-O Stretch: The C-O single bond stretch within the ring would likely appear in the 1000-1200 cm⁻¹ region.
Table 3: Predicted FT-IR Absorption Bands for this compound Predicted values are based on analysis of structurally similar compounds and general IR data.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H (aliphatic) | 2850 - 3000 | Medium-Strong |
| C=O (lactam) | 1770 - 1785 | Strong |
| C-N | 1070 - 1190 | Medium |
| C-O | 1000 - 1200 | Medium |
Raman spectroscopy complements FT-IR by providing information on molecular vibrations, and it is particularly sensitive to non-polar and symmetric bonds. While specific experimental data is scarce, the expected Raman spectrum would feature several key bands.
C=O Stretch: The carbonyl stretch would also be present in the Raman spectrum, typically in the same region as in the IR spectrum (1770-1785 cm⁻¹), although its intensity can vary.
Ring Vibrations: Symmetric "breathing" modes of the five-membered ring, where the entire ring expands and contracts, often produce strong signals in Raman spectra, typically in the 800-1000 cm⁻¹ region.
C-H Bending and Stretching: Aliphatic C-H bending (scissoring, wagging) and stretching modes would be visible, providing a complex fingerprint in the 1300-1500 cm⁻¹ and 2850-3000 cm⁻¹ regions, respectively.
C-N and C-O Stretches: These vibrations are also Raman active and would appear in the fingerprint region below 1300 cm⁻¹. dergipark.org.tr
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone in the structural elucidation of novel compounds, including derivatives of this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. In studies of the Maillard reaction, HRMS has been used to identify and confirm the formation of various oxazolidin-5-one derivatives. mdpi.com For instance, the detailed analysis of HRMS data can confirm the identity of previously unknown products in complex reaction mixtures. mdpi.com The precision of HRMS was also instrumental in supporting the proposed structure of intermediates in the synthesis of 5-functionalized oxazolidin-2-ones, a related class of compounds. bioorg.org
Detailed HRMS analysis has identified several oxazolidin-5-one derivatives, confirming their elemental compositions through precise mass measurements. mdpi.com
Table 1: Exemplary HRMS Data for Alanine-Derived Oxazolidin-5-one Derivatives
| Ion | Observed m/z | Formula |
|---|---|---|
| Alanine + Formaldehyde Adduct | 102.0548 | [C₄H₈NO₂]⁺ |
| Iminium Ion Derivative 1 | 142.0863 | [C₇H₁₂NO₂]⁺ |
| Iminium Ion Derivative 2 | 156.1018 | [C₈H₁₄NO₂]⁺ |
| Iminium Ion Derivative 3 | 170.0799 | [C₈H₁₂NO₃]⁺ |
This table is generated based on data for related oxazolidin-5-one derivatives to illustrate the application of HRMS. mdpi.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, thermally labile, and high-molecular-weight compounds. It is frequently coupled with mass spectrometry (ESI-MS) to study complex organic molecules. In the context of oxazolidinone derivatives, ESI-MS, particularly in the positive ion mode, is effective for detecting protonated molecules ([M+H]⁺) and other adducts, which confirms their molecular masses. mdpi.comresearchgate.net
The technique is sensitive enough to detect transient species like iminium ions formed from the further reaction of oxazolidin-5-ones with aldehydes. mdpi.com Furthermore, by adjusting instrumental parameters such as the declustering potential, collision-induced dissociation (CID) can be initiated, leading to fragmentation of the molecule. The resulting fragmentation patterns provide valuable structural information and can be used to differentiate between isomers. researchgate.net Studies on related oxazolidin-2-one isomers have shown that while their CID-MS/MS spectra are similar due to a common backbone, subtle differences observable at higher collision energies allow for their differentiation. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. This hyphenated technique is ideal for analyzing complex mixtures, such as those generated during organic synthesis or found in biological samples. nih.gov The initial chromatographic separation simplifies the mixture, allowing the mass spectrometer to analyze each component individually.
For the analysis of oxazolidin-5-one derivatives within a reaction mixture, LC-MS would be the method of choice. mdpi.comnih.gov It allows for the separation of various derivatives, reaction intermediates, and byproducts before they are introduced into the mass spectrometer for identification and quantification. nih.gov LC-ESI-MS/MS, which involves tandem mass spectrometry, further enhances specificity and sensitivity by monitoring specific fragmentation transitions for each compound of interest. nih.gov This approach is powerful for detecting and quantifying even trace amounts of specific analytes in complex matrices. nih.gov
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For novel heterocyclic compounds like derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction analysis can provide unequivocal proof of its structure. nih.govul.ie
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This data allows for the construction of an electron density map, from which the positions of the atoms in the crystal lattice can be determined. nih.gov For example, in the structural analysis of related heterocyclic compounds, X-ray crystallography has been used to confirm the molecular structure, identify the space group and unit cell dimensions, and reveal details about intermolecular interactions, such as hydrogen bonding, that stabilize the crystal packing. nih.gov In studies of chiral metal complexes involving oxazolidine (B1195125) rings, X-ray analysis has been crucial for determining the stereochemistry and the coordination geometry around the metal center. mdpi.com
Table 2: Illustrative Data Obtainable from X-ray Crystallography of a Heterocyclic Compound
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.161 |
| b (Å) | 7.147 |
| c (Å) | 19.864 |
| β (°) | 99.77 |
| Volume (ų) | 1561.5 |
| Z (molecules/unit cell) | 8 |
This table presents example data from a related heterocyclic compound, 5-phenyl-1,3,4-oxathiazol-2-one, to demonstrate the type of information generated by X-ray crystallography. ul.ie
Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Compounds
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. It is an essential tool for determining the absolute configuration and studying the conformational properties of chiral compounds in solution. rsc.orgarxiv.org
For chiral derivatives of this compound, which possess at least one stereocenter, ECD provides critical stereochemical information. The formation of oxazolidine rings from chiral amino acids can generate new stereogenic centers, and ECD is used to probe the resulting stereochemistry. mdpi.com Research on nickel(II) complexes with ligands derived from amino acids and aldehydes shows a direct correlation between the stereochemistry of the chiral centers and the observed ECD spectrum. mdpi.com Specifically, a transfer of chirality occurs, creating new stereocenters whose configuration is related to the original Cα atom of the amino acid. mdpi.com The resulting complexes exhibit a specific helical chirality (Δ or Λ) around the metal center, which gives rise to a characteristic ECD signal, allowing for the assignment of the absolute configuration of the complex. mdpi.com
The shape and sign of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the chromophores within the molecule, making it a powerful method for non-invasively probing the three-dimensional structure of chiral molecules in solution. rsc.orgresearchgate.net
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| 5-functionalized oxazolidin-2-ones |
| 5-phenyl-1,3,4-oxathiazol-2-one |
| 4-methyl-1,3-oxazolidinone |
Advanced Chemical Applications and Research Directions for Oxazolidinone Scaffolds Non Clinical
Role as Chiral Auxiliaries in Asymmetric Organic Synthesis
Oxazolidinone derivatives, famously known as Evans auxiliaries, are powerful tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. wikipedia.orgwikipedia.org These auxiliaries are temporarily attached to a substrate, directing the stereochemical course of a reaction with high predictability and efficiency before being cleaved and recycled. wikipedia.orgthieme-connect.com
The mechanism of stereocontrol relies on the steric hindrance provided by substituents on the oxazolidinone ring, typically at the 4 and 5 positions. wikipedia.org These substituents create a chiral environment that forces incoming reagents to approach the substrate from a specific face, leading to the formation of one diastereomer in preference to the other. youtube.com
Evans auxiliaries have been successfully employed in a wide array of stereoselective transformations, including:
Aldol (B89426) Reactions: Creating syn- or anti-aldol products with high diastereoselectivity. wikipedia.orgyoutube.com
Alkylation Reactions: Introducing alkyl groups with precise stereochemical control. rsc.orgsigmaaldrich.comresearchgate.net
Diels-Alder Reactions: Controlling the stereochemistry of the resulting cyclic products. sigmaaldrich.comacs.org
Michael Additions: Achieving diastereoselective conjugate additions. sigmaaldrich.com
A classic example is the synthesis of the macrolide cytovaricin by David A. Evans, where oxazolidinone auxiliaries were instrumental in setting the absolute stereochemistry of nine stereocenters through one asymmetric alkylation and four asymmetric aldol reactions. wikipedia.org The reliability and versatility of these auxiliaries continue to make them a method of choice, especially in the early stages of complex molecule synthesis and drug discovery. rsc.orgresearchgate.net
Exploration in Polymer Science through Related Heterocyclic Systems
While not directly involving 2-Methyl-1,2-oxazolidin-5-one, the closely related 2-oxazoline monomers are pivotal in polymer science for creating a versatile class of polymers known as poly(2-oxazoline)s (POx). researchgate.netnih.gov
Cationic Ring-Opening Polymerization (CROP) of Oxazoline (B21484) Monomers (e.g., 2-Methyl-2-oxazoline)
Poly(2-oxazoline)s are synthesized via the cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazoline monomers. nih.govresearchgate.net This process is typically initiated by electrophilic species like alkyl tosylates or triflates. beilstein-journals.orgnih.gov The polymerization proceeds in a living manner, which allows for precise control over the polymer's molecular weight, a narrow molecular weight distribution, and the creation of complex polymer architectures like block copolymers. nih.govacs.org
The polymerization of 2-methyl-2-oxazoline, initiated by agents such as methyl tosylate or methyl triflate, has been extensively studied. beilstein-journals.orgacs.org Research has shown that reaction conditions, including temperature and the choice of solvent, significantly impact the polymerization kinetics and the properties of the resulting polymer. nih.govacs.org For instance, microwave-assisted polymerization can dramatically accelerate the reaction rate, reducing polymerization times from hours to minutes while maintaining the living nature of the polymerization. acs.org
Synthesis and Characterization of Poly(oxazoline) Derivatives
The true strength of POx lies in the ease of modifying the substituent at the 2-position of the oxazoline monomer, allowing for the synthesis of a diverse library of functional polymers. researchgate.nettue.nl This versatility enables the fine-tuning of the polymer's properties, such as its solubility and thermal behavior. tue.nl
Poly(2-oxazoline)s are considered pseudo-polypeptides due to their structural similarity to natural polypeptides, which contributes to their excellent biocompatibility and "stealth" properties that help them evade the immune system. researchgate.netsigmaaldrich.com This has made them attractive alternatives to poly(ethylene glycol) (PEG) in various biomedical applications. sigmaaldrich.com
Researchers have synthesized a wide range of POx derivatives with different side chains to control properties like the lower critical solution temperature (LCST), which is crucial for creating stimuli-responsive materials. sigmaaldrich.com The characterization of these polymers typically involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Size Exclusion Chromatography (SEC), and Differential Scanning Calorimetry (DSC) to confirm their structure, molar mass, and thermal properties. researchgate.nettue.nl
Development of Novel Catalytic Systems and Ligands Utilizing Oxazolidinone Derivatives
The rigid, chiral backbone of oxazolidinone derivatives makes them excellent scaffolds for the design of ligands in asymmetric catalysis. acs.orgwikipedia.org These ligands coordinate with metal centers to create catalysts that can promote chemical reactions with high enantioselectivity.
Oxazoline-containing ligands, such as PHOX (phosphine-oxazoline) ligands, have been developed and used in a variety of metal-catalyzed reactions. For example, palladium complexes with electron-deficient PHOX ligands have shown excellent activity in enantioselective α-alkylation and decarboxylative allylic alkylation reactions. acs.org
Furthermore, iron-iminopyridine catalysts bearing imidazole (B134444) functional groups have been developed for the regioselective synthesis of oxazolidinones from carbon dioxide and aziridines under mild conditions. acs.org This represents a sustainable approach to synthesizing these valuable heterocyclic compounds. The development of novel oxazolidinone-based catalytic systems continues to be an active area of research, aiming to create more efficient and selective catalysts for a broad range of chemical transformations. acs.orgorganic-chemistry.org
Application in Corrosion Inhibition Studies for Material Protection
Heterocyclic compounds containing nitrogen and oxygen atoms are known to be effective corrosion inhibitors. uobaghdad.edu.iq The oxazolidinone ring, with its heteroatoms, is a promising candidate for this application. These organic inhibitors function by adsorbing onto the metal surface, forming a protective layer that shields the metal from the corrosive medium. uobaghdad.edu.iqelectrochemsci.org
Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the potential of oxazolidinone derivatives as corrosion inhibitors for materials like carbon steel. uobaghdad.edu.iqbookpi.org These computational methods help to understand the electronic properties of the inhibitor molecules and predict their adsorption behavior on the metal surface. uobaghdad.edu.iq
Experimental studies have validated the efficacy of some oxazolidine (B1195125) and isoxazolidine (B1194047) derivatives as corrosion inhibitors for steel in acidic environments. electrochemsci.orgnih.govresearchgate.net The inhibition efficiency is often dependent on the concentration of the inhibitor and the temperature. nih.gov In some cases, the performance of these inhibitors can be enhanced by the addition of other substances, like iodide ions, which can lead to a synergistic protective effect. nih.gov Research in this area focuses on synthesizing and evaluating new oxazolidinone derivatives to develop more effective and environmentally friendly corrosion protection solutions. electrochemsci.orgresearchgate.net
Biomimetic Synthesis Approaches and Mechanistic Investigations
Biomimetic synthesis seeks to mimic nature's strategies for constructing complex molecules. The oxazolidinone scaffold has found a place in this field, particularly in the synthesis of biologically active compounds. For instance, the hydroxyl group in certain isoserine derivatives, which can be synthesized from chiral oxazolidin-2-ones, acts as a mimic for the tetrahedral intermediate in proteolysis, making them potent protease inhibitors. bioorg.org
Mechanistic investigations into reactions involving oxazolidinones are crucial for optimizing existing methods and developing new ones. For example, understanding the mechanism of the Evans aldol reaction, including the formation of a six-membered ring transition state, allows for the rational design of substrates and reaction conditions to achieve the desired stereochemical outcome. youtube.com
Recent research has also explored biocatalytic strategies for synthesizing enantioenriched oxazolidinones. Engineered myoglobin-based catalysts have been used for the intramolecular C(sp³)–H amination of carbamate (B1207046) derivatives, providing a green and highly enantioselective route to these important heterocycles. acs.org Such studies not only provide efficient synthetic methods but also offer deeper insights into enzyme catalysis and reaction mechanisms.
Interactive Data Table: Applications of Oxazolidinone Scaffolds
| Application Area | Specific Use | Key Compound Class/Example | Primary Research Finding | Reference(s) |
| Asymmetric Synthesis | Chiral Auxiliary | Evans Auxiliaries (e.g., (S)-4-Isopropyl-2-oxazolidinone) | High diastereoselectivity in aldol, alkylation, and Diels-Alder reactions. | wikipedia.orgrsc.orgsigmaaldrich.com |
| Polymer Science | Monomer for CROP | 2-Methyl-2-oxazoline | Living polymerization allows for controlled synthesis of well-defined poly(2-oxazoline)s. | nih.govresearchgate.netacs.org |
| Catalysis | Chiral Ligand | Phosphine-oxazoline (PHOX) ligands | Effective in enantioselective Pd-catalyzed alkylation reactions. | acs.org |
| Material Protection | Corrosion Inhibitor | Substituted oxazolidinone derivatives | Adsorb on steel surfaces to form a protective layer against corrosion in acidic media. | uobaghdad.edu.iqelectrochemsci.orgresearchgate.net |
| Biomimetic Synthesis | Enzyme-catalyzed Synthesis | Carbamate derivatives | Engineered myoglobins catalyze enantioselective C-H amination to form oxazolidinones. | acs.org |
Role as Chemical Markers and Intermediates in Complex Reaction Systems (e.g., Glycation Pathways)
The non-enzymatic reaction between reducing sugars and amino compounds, known as the Maillard reaction or glycation, is a cornerstone of food chemistry and a significant pathway in physiological systems, leading to the formation of advanced glycation end-products (AGEs). A key event in this complex cascade is the formation of an imine, or Schiff base, from the condensation of a carbonyl group with a primary amine. These Schiff bases are typically unstable and difficult to detect directly. However, recent research has illuminated the role of oxazolidin-5-one scaffolds, such as isomers of this compound, as crucial, stable intermediates that can serve as chemical markers for these transient species. mdpi.comresearchgate.net
The formation of an oxazolidin-5-one ring occurs via the intramolecular cyclization of an amino-acid-derived Schiff base. mdpi.com This cyclization transforms the labile imine into a more stable five-membered ring structure, which is more amenable to detection and analysis, particularly using high-resolution mass spectrometry. mdpi.comresearchgate.net Consequently, the presence and concentration of specific oxazolidin-5-ones in a reaction system provide an indirect but reliable indicator of Schiff base formation, offering a valuable tool to study the initial stages of glycation. mdpi.com
Studies utilizing model systems, such as the reaction between glucose and amino acids like alanine, have successfully identified various amino-acid-derived oxazolidin-5-ones. mdpi.com For instance, in a heated glucose/alanine system, 4-methyl-1,3-oxazolidin-5-one (an isomer of this compound) was identified as a significant product. mdpi.comresearchgate.net Its detection confirms the pathway involving the Schiff base intermediate, which cyclizes to the more stable oxazolidinone ring. The stability of these markers is enhanced through complexation with metal ions, which can also catalyze their formation. mdpi.com
Beyond serving as markers, these oxazolidinone heterocycles are reactive intermediates that participate in subsequent reactions. mdpi.com The initially formed oxazolidin-5-ones, being secondary amines, can undergo further Schiff base formation with other available aldehydes in the system, leading to the formation of oligomeric structures. mdpi.com At higher temperatures, they can also undergo facile thermal decarboxylation to produce azomethine ylides, which are precursors to various aroma compounds and other degradation products. researchgate.net This dual role as both a stable, detectable marker and a reactive intermediate makes the oxazolidin-5-one scaffold a critical nexus in the complex web of glycation reactions. mdpi.comresearchgate.net
Detailed Research Findings
Research using high-resolution mass spectrometry and isotope labeling has provided definitive evidence for the formation of oxazolidin-5-ones in glycation model systems. The data below, adapted from studies on glucose-alanine reactions, illustrates the detection of these key chemical markers. mdpi.com
Table 1: Detection of Oxazolidin-5-one Derivatives in a Glycation Model System This interactive table summarizes the mass spectrometry data for oxazolidin-5-one derivatives identified as chemical markers.
| Detected Ion (Adduct) | Proposed Formula | Mass-to-Charge Ratio (m/z) | Significance as a Marker |
|---|---|---|---|
| Alanine + Formaldehyde | [C₄H₈NO₂]⁺ | 102.0548 | Indicates the formation of the simplest oxazolidin-5-one from a Strecker aldehyde. mdpi.com |
| Alanine + Acetaldehyde | [C₅H₁₀NO₂]⁺ | 116.0706 | Marks the reaction with acetaldehyde, another key Maillard reaction intermediate. mdpi.com |
| Alanine + Glycolaldehyde | [C₅H₁₀NO₃]⁺ | 132.0655 | Shows the incorporation of glycolaldehyde, a sugar fragmentation product. mdpi.com |
These findings demonstrate that oxazolidin-5-ones can be used as reliable indicators for the formation of not only the initial Schiff base but also for specific Strecker aldehydes generated during the Maillard reaction. mdpi.com The ability to trap and detect these transient species as their more stable oxazolidinone cyclization products provides a powerful method for unraveling the intricate mechanisms of glycation. mdpi.comresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-methyl-1,3-oxazolidin-5-one |
| Glucose |
| Alanine |
| Formaldehyde |
| Acetaldehyde |
Q & A
Basic: What are the established synthetic routes for 2-Methyl-1,2-oxazolidin-5-one, and how can researchers optimize reaction yields?
Methodological Answer:
The synthesis of this compound typically involves cyclization reactions of α-amino acids or their derivatives. A common approach includes:
- Step 1: Reacting a β-hydroxy-α-amino acid (e.g., threonine derivatives) with acylating agents to form intermediates.
- Step 2: Cyclization under acidic or thermal conditions to yield the oxazolidinone core .
- Optimization Strategies:
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Confirm the oxazolidinone ring structure by identifying characteristic signals (e.g., carbonyl carbon at ~170 ppm, methyl group protons at ~1.3–1.5 ppm).
- IR Spectroscopy: Validate the lactam carbonyl stretch at ~1680–1720 cm⁻¹.
- HPLC/MS: Assess purity and molecular ion peaks (e.g., ESI-MS for [M+H]+ ion).
- Elemental Analysis: Verify purity (>95%) by matching calculated and observed C, H, N percentages .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- PPE: Wear nitrile or neoprene gloves (tested to EN 374 standards) and safety goggles to prevent skin/eye contact. Use lab coats and closed-toe shoes .
- Ventilation: Work in a fume hood to avoid inhalation of vapors or dust.
- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First Aid: For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced: How can researchers investigate the reaction mechanisms of this compound in nucleophilic ring-opening reactions?
Methodological Answer:
- Kinetic Studies: Use stopped-flow techniques to monitor reaction rates under varying pH and temperature conditions.
- Isotopic Labeling: Introduce 18O or deuterium at key positions to track bond cleavage/formation via MS or NMR.
- Computational Modeling: Employ DFT calculations (e.g., Gaussian or ORCA) to simulate transition states and identify rate-determining steps .
Advanced: What computational methods are suitable for predicting the physicochemical properties of this compound derivatives?
Methodological Answer:
- Quantum Chemistry: Use DFT (B3LYP/6-31G*) to calculate dipole moments, solubility parameters, and electronic properties.
- Molecular Dynamics (MD): Simulate solvation behavior in water/organic solvents using GROMACS or AMBER.
- QSAR Modeling: Corrogate substituent effects on bioactivity using descriptors like logP and HOMO-LUMO gaps .
Advanced: How should researchers address contradictions in reported reactivity data for this compound?
Methodological Answer:
- Replicate Experiments: Standardize conditions (solvent purity, temperature control) to minimize variability.
- Cross-Validation: Compare results across multiple techniques (e.g., NMR kinetics vs. UV-Vis spectrophotometry).
- Meta-Analysis: Systematically review literature to identify trends or outliers, emphasizing studies with rigorous controls .
Advanced: What methodologies assess the environmental impact of this compound degradation byproducts?
Methodological Answer:
- Biodegradation Assays: Use OECD 301B tests to measure microbial degradation in aqueous systems.
- Adsorption Studies: Evaluate interaction with soil/organic matter via batch experiments and LC-MS analysis.
- Toxicity Screening: Perform Daphnia magna or algal growth inhibition tests to assess ecotoxicity .
Advanced: How can researchers explore the pharmacological potential of this compound derivatives?
Methodological Answer:
- In Vitro Assays: Screen for antimicrobial activity using broth microdilution (CLSI guidelines) or enzyme inhibition studies (e.g., kinase assays).
- Molecular Docking: Use AutoDock or Schrödinger to predict binding affinities with target proteins (e.g., penicillin-binding proteins).
- ADMET Profiling: Assess bioavailability and toxicity via Caco-2 permeability or hepatic microsomal stability tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
